硫酸锌

概述

描述

Zinc sulfate is an inorganic compound with the chemical formula ZnSO₄ It is a colorless, crystalline solid that is highly soluble in waterIt is commonly found in its heptahydrate form, ZnSO₄·7H₂O, and is used in a wide range of applications, including agriculture, medicine, and industry .

科学研究应用

农业:提高作物产量和养分状况

硫酸锌广泛应用于农业,以解决各种作物中锌的缺乏问题,锌缺乏会导致生长迟缓和产量降低。 一项对玉米品种的研究表明,叶面喷施ZnSO₄可以显着影响籽粒产量和养分吸收,一些品种表现出氮积累增加,另一些品种则表现出磷和钾吸收的变化 .

园艺:改善榛子生产

在园艺,特别是榛子生产中,锌在提高产量和果实品质方面发挥着至关重要的作用。 研究表明,土壤和叶面喷施ZnSO₄均可提高生产率和品质参数,如坚果重量、仁的大小,并减少空坚果和缺陷仁的数量 .

肥料生产:锌化肥料

ZnSO₄用于生产特殊肥料,如锌化尿素和锌化过磷酸钙。 这些肥料旨在提高土壤肥力,提供均衡的微量营养素供应,从而促进植物生长发育更健康 .

作物生物强化:小麦中锌的富集

硫酸锌也用于作物生物强化,如小麦,以提高谷物中的锌含量。这在饮食中锌缺乏普遍存在的地区尤其重要。 研究表明,土壤施用ZnSO₄,以及叶面纳米锌施肥,可以提高锌的利用效率和谷物中锌的浓度 .

作用机制

硫酸锌通过多种机制发挥作用:

酶辅因子: 锌充当 70 多种不同酶的辅因子,包括碱性磷酸酶和 DNA 聚合酶。

伤口愈合: 锌通过促进细胞增殖和蛋白质合成来促进伤口愈合。

免疫功能: 它通过支持抗体和淋巴细胞的产生来增强免疫功能

类似化合物:

氯化锌 (ZnCl₂): 用于各种工业应用,包括作为焊接助焊剂。

醋酸锌 (Zn(C₂H₃O₂)₂): 用于膳食补充剂,并作为痤疮的局部治疗方法。

氧化锌 (ZnO): 广泛用于防晒霜、化妆品和橡胶添加剂中。

比较:

溶解度: 硫酸锌易溶于水,而氧化锌不溶于水。

应用: 硫酸锌主要用于农业和医药,而氯化锌和醋酸锌在工业和医药方面有更专业的用途。

刺激潜力: 氯化锌比硫酸锌具有更强的刺激性,而硫酸锌相对温和

硫酸锌的多功能性和广泛的应用范围使其成为从农业到医药和工业的各个领域的宝贵化合物。

生化分析

Biochemical Properties

Zinc sulfate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Zinc ions (Zn2+), which are released from zinc sulfate, serve as a key component in many signal transduction processes and act as an essential cofactor for many proteins and enzymes . Zinc transporters take up/release zinc ions (Zn2+) across biological membranes and maintain intracellular and intra-organellar Zn2+ homeostasis .

Cellular Effects

Zinc sulfate has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Zinc is involved in many aspects of cellular metabolism. It is required for the catalytic activity of hundreds of enzymes, and it plays a role in enhancing immune function, protein and DNA synthesis, wound healing, and cell signaling and division .

Molecular Mechanism

Zinc sulfate exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Zinc transporters, which facilitate the transport of zinc ions across biological membranes, play a crucial role in these processes .

Temporal Effects in Laboratory Settings

The effects of zinc sulfate change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, research into the topical application of zinc sulfate for viral warts indicates that using a 10% zinc sulfate solution three times a day for a period of four weeks resulted in an 80% reduction in the number of warts .

Dosage Effects in Animal Models

The effects of zinc sulfate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Zinc sulfate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, zinc’s involvement in cellular metabolism extends across various critical pathways, including those responsible for protein synthesis, lipid metabolism, and DNA replication .

Transport and Distribution

Zinc sulfate is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of zinc sulfate and its effects on activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: 硫酸锌可以通过多种方法合成:

与硫酸反应: 锌金属或氧化锌与硫酸反应生成硫酸锌。与锌金属的反应如下:[ \text{Zn} + \text{H}2\text{SO}_4 + 7\text{H}_2\text{O} \rightarrow \text{ZnSO}_4 \cdot 7\text{H}_2\text{O} + \text{H}_2 ] 与氧化锌的反应为:[ \text{ZnO} + \text{H}_2\text{SO}_4 + 6\text{H}_2\text{O} \rightarrow \text{ZnSO}_4 \cdot 7\text{H}_2\text{O} ]

与碳酸锌反应: 碳酸锌与硫酸反应生成硫酸锌、水和二氧化碳:[ \text{ZnCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]

工业生产方法: 在工业生产中,硫酸锌是通过用硫酸处理含锌材料(如锌矿石或氧化锌)而制得的。所得溶液然后被蒸发以结晶出硫酸锌七水合物 {_svg_3} .

反应类型:

氧化还原反应: 硫酸锌可以参与氧化还原反应,其中锌可以根据反应条件被还原或氧化。

取代反应: 硫酸锌可以进行取代反应,其中硫酸根离子可以被溶液中的其他阴离子取代。

常用试剂和条件:

硫酸: 用于由锌金属、氧化锌或碳酸锌合成硫酸锌。

水: 对硫酸锌七水合物的结晶至关重要。

主要产物:

硫酸锌七水合物: 硫酸锌最常见的形式,用于各种应用。

氢气: 在与锌金属的反应中作为副产物生成

化学:

催化: 硫酸锌被用作各种化学反应的催化剂。

电镀: 它用作锌电镀过程中的电解质。

生物:

营养补充剂: 硫酸锌用于治疗和预防人畜的锌缺乏症。

医药:

局部收敛剂: 硫酸锌用于局部制剂,以治疗皮肤病。

口服补液疗法: 它与口服补液盐一起用于治疗儿童腹泻

工业:

人造丝生产: 硫酸锌在人造丝生产中起着凝固剂的作用。

颜料生产: 它是颜料立德粉的前体

相似化合物的比较

Zinc Chloride (ZnCl₂): Used in various industrial applications, including as a flux in soldering.

Zinc Acetate (Zn(C₂H₃O₂)₂): Used in dietary supplements and as a topical treatment for acne.

Zinc Oxide (ZnO): Widely used in sunscreens, cosmetics, and as a rubber additive.

Comparison:

Solubility: Zinc sulfate is highly soluble in water, whereas zinc oxide is insoluble.

Applications: Zinc sulfate is primarily used in agriculture and medicine, while zinc chloride and zinc acetate have more specialized industrial and pharmaceutical uses.

Irritation Potential: Zinc chloride is a stronger irritant compared to zinc sulfate, which is relatively mild

Zinc sulfate’s versatility and wide range of applications make it a valuable compound in various fields, from agriculture to medicine and industry.

属性

Key on ui mechanism of action |

Zinc inhibits cAMP-induced, chloride-dependent fluid secretion by inhibiting basolateral potassium (K) channels, in in-vitro studies with rat ileum. This study has also shown the specificity of Zn to cAMP-activated K channels, because zinc did not block the calcium (Ca)-mediated K channels. As this study was not performed in Zn-deficient animals, it provides evidence that Zn is probably effective in the absence of Zn deficiency. Zinc also improves the absorption of water and electrolytes, improves regeneration of the intestinal epithelium, increases the levels of brush border enzymes, and enhances the immune response, allowing for a better clearance of the pathogens. |

|---|---|

CAS 编号 |

7733-02-0 |

分子式 |

H2O4SZn |

分子量 |

163.5 g/mol |

IUPAC 名称 |

sulfuric acid;zinc |

InChI |

InChI=1S/H2O4S.Zn/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChI 键 |

WQSRXNAKUYIVET-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[Zn+2] |

规范 SMILES |

OS(=O)(=O)O.[Zn] |

颜色/形态 |

Colorless, orthorhombic crystals |

密度 |

1.96 at 68 °F (USCG, 1999) - Denser than water; will sink 3.8 g/cu cm 3.8 g/cm³ |

熔点 |

212 °F (USCG, 1999) 680 °C (decomposes) |

Key on ui other cas no. |

7733-02-0 68813-94-5 7446-20-0 |

物理描述 |

Anhydrous zinc sulfate is a colorless crystalline solid. Zinc sulfate is also obtained as a hexahydrate, ZnSO4.6H2O, and as a heptahydrate ZnSO4.7H2O. All forms are soluble in water. All are noncombustible. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in the production of rayon, as a feed supplement, and as a fertilizer ingredient. Pellets or Large Crystals; Other Solid; Liquid; Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid, Other Solid Colorless crystals. [HSDB] COLOURLESS HYGROSCOPIC CRYSTALS. |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

相关CAS编号 |

7446-20-0 (heptahydrate) 23713-49-7 (Parent) |

保质期 |

There is ... /a/ tendency for solutions of zinc sulfate to form slight cloudiness due to seperation of basic salt formed through partial hydrolysis. |

溶解度 |

Solubility: 54.480 lb/100 lb water /Heptahydrate/ 57.7 g/100 g water at 25 °C In water solubility, 101 g/100 g water at 70 °C Solubility in water, g/100ml at 20 °C: 22 (good) |

同义词 |

Biolectra Zink; Biosanzink; Bonazen; Bufopto Zinc Sulfate; Complexonat; Honny Fresh 10P; Kreatol; Op-Thal-Zin; Optraex; Solvazinc; Solvezink; Sulfuric Acid Zinc Salt; Verazinc; White Vitriol; Z-Span; Zinc Sulfate; Zinc Sulfate (1:1); Zinc Sulfate (Zn |

产品来源 |

United States |

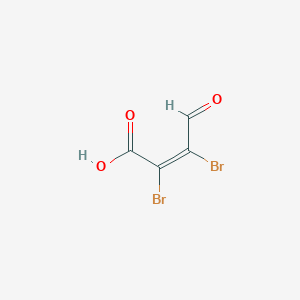

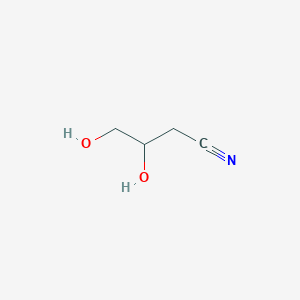

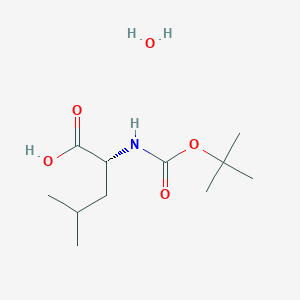

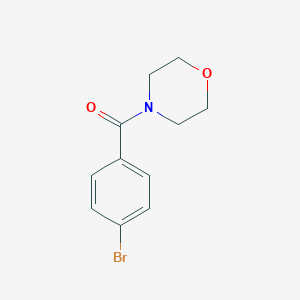

Synthesis routes and methods I

Procedure details

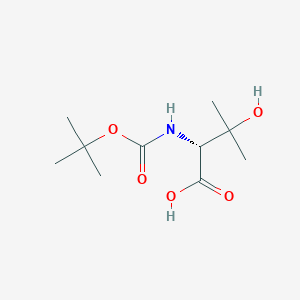

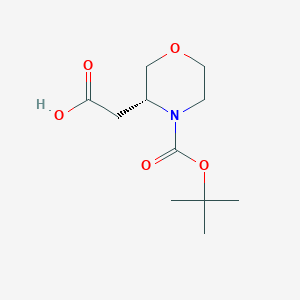

Synthesis routes and methods II

Procedure details

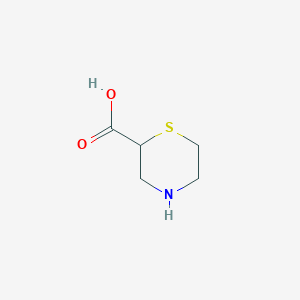

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Zinc is an essential trace element crucial for various biological processes. Zinc ions (Zn2+) act as cofactors for numerous enzymes involved in metabolism, DNA synthesis, and cell signaling. [, , , ] For instance, zinc plays a crucial role in the function of over 100 enzymes, including those involved in protein synthesis, wound healing, and immune function. [, ]

A: Studies have shown that zinc sulfate supplementation can improve oxidative stress parameters. In a study on rabbits fed a high cholesterol diet, zinc sulfate significantly lowered serum malondialdehyde (MDA) levels, a marker of lipid peroxidation, and increased serum reduced glutathione (GSH) levels, an important antioxidant. [] This suggests a potent antioxidant effect of zinc sulfate. [, ]

ANone: The most common form is zinc sulfate heptahydrate, with the molecular formula ZnSO4·7H2O and a molecular weight of 287.56 g/mol.

A: Different formulations of zinc sulfate, such as chelated forms using amino acids or organic ligands, have been developed to enhance its bioavailability. [, ] These formulations can improve absorption in the gastrointestinal tract, leading to increased zinc levels in the blood and tissues. [, ]

A: As a widely used compound, zinc sulfate production and handling require adherence to Safety, Health, and Environment (SHE) regulations. These regulations ensure worker safety, proper waste management, and environmental protection during manufacturing and disposal. []

A: Zinc sulfate is absorbed primarily in the small intestine, influenced by dietary factors like phytates. [] Zinc is then transported in the blood, bound to proteins like albumin, and distributed to various tissues, with the highest concentrations found in muscle and bone. [] Excess zinc is excreted primarily through feces. [, ]

A:

In vitro: Cell-based assays are used to investigate the effects of zinc sulfate on specific cell types, such as immune cells or cancer cells. []* In vivo:* Animal models, such as rats and mice, are used to study the effects of zinc sulfate on growth, development, and disease progression. [, ] For example, one study used a rat model to investigate the protective effect of zinc sulfate on testicular function in rats subjected to intensive swimming. []

A: Research is exploring the use of nanoparticles and other novel drug delivery systems to improve the targeted delivery of zinc to specific tissues, potentially enhancing its therapeutic efficacy and minimizing side effects. [, ]

A: Serum zinc levels are commonly used to assess zinc status in individuals. Research is ongoing to identify more specific and sensitive biomarkers for zinc deficiency and to monitor the effectiveness of zinc supplementation in various conditions. []

A: Various analytical techniques are used to characterize and quantify zinc sulfate, including:* Atomic absorption spectrometry (AAS)* Inductively coupled plasma mass spectrometry (ICP-MS)* Titration methods* Spectrophotometry []

A: While zinc is an essential micronutrient, excessive zinc sulfate release into the environment, primarily from agricultural runoff, can have detrimental effects on aquatic ecosystems. Research focuses on developing sustainable agricultural practices and zinc formulations to minimize its environmental impact. [, ]

A: The dissolution rate and solubility of zinc sulfate in various media can influence its bioavailability and efficacy. [] Factors like particle size, formulation, and the presence of other compounds can affect its dissolution characteristics. []

A: Validation of analytical methods used for zinc sulfate quantification is crucial to ensure accurate, precise, and reliable results. Validation parameters include:* Accuracy* Precision* Specificity* Linearity* Range* Limit of detection (LOD)* Limit of quantification (LOQ) []

A: Stringent quality control measures are essential throughout the development, manufacturing, and distribution of zinc sulfate products to ensure their consistency, safety, and efficacy. These measures involve:* Raw material testing* In-process controls* Finished product testing* Stability testing []

A: Zinc plays a vital role in immune function. While zinc sulfate itself is not considered immunogenic, its supplementation can modulate immune responses. [] Research is ongoing to understand the impact of zinc status on various aspects of immunity, including immune cell development and function. [, ]

A: Zinc is transported across cell membranes via specific transporter proteins. Drug-transporter interactions can influence the absorption, distribution, and elimination of zinc sulfate, potentially impacting its efficacy and safety. [] Further research is needed to fully elucidate these interactions. []

A: Zinc sulfate is generally biocompatible within physiological ranges. [] Its biodegradability depends on the environmental conditions and the presence of microorganisms capable of degrading it. []

A: Alternatives to zinc sulfate as a zinc source include:* Zinc oxide: Used as a dietary supplement and in topical applications. []* Zinc gluconate: Commonly used in lozenges and nasal sprays. []* Zinc citrate: Often found in oral health products. []

A: Proper waste management practices are essential to prevent environmental contamination from zinc sulfate. Recycling programs can recover zinc from industrial waste streams, promoting resource efficiency and sustainability. []

ANone: Advancements in research infrastructure and resources, such as:* High-throughput screening platforms* Omics technologies* Bioinformatics tools

A: Zinc sulfate has a long history of use, dating back centuries. Early applications included its use as an astringent and emetic. The recognition of zinc as an essential nutrient and the subsequent discovery of its diverse biological roles have spurred significant research in various fields, including agriculture, nutrition, and medicine. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。